2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
Overview
Description
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is a complex organic compound characterized by its large molecular structure and multiple phenyl groups attached to a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one typically involves a double Knoevenagel condensation reaction. This reaction requires a benzil derivative and a ketone as starting materials. The reaction conditions include the use of a strong base, such as piperidine, and a suitable solvent, like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: : Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: : Application in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one is unique due to its large size and multiple phenyl groups. Similar compounds include other polyphenylated cyclopentadienones and related derivatives. These compounds may share similar reactivity but differ in their specific substituents and overall molecular structure.
List of Similar Compounds
Hexabenzocoronene Derivatives
Polyphenylated Cyclopentadienones
Benzil Derivatives
Properties
IUPAC Name |
2,3,4,5-tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52O/c1-42(2,3)33-21-13-29(14-22-33)37-38(30-15-23-34(24-16-30)43(4,5)6)40(32-19-27-36(28-20-32)45(10,11)12)41(46)39(37)31-17-25-35(26-18-31)44(7,8)9/h13-28H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWIUVKBQWRIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571532 | |
Record name | 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196505-83-6 | |
Record name | 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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